![molecular formula C10H13NO2 B3090974 3-(Benzyloxy)propanamide CAS No. 121489-51-8](/img/structure/B3090974.png)
3-(Benzyloxy)propanamide
Overview
Description
3-(Benzyloxy)propanamide is a chemical compound with the formula C10H13NO2 and a molecular weight of 179.22 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for 3-(Benzyloxy)propanamide is 1S/C10H13NO2/c11-10(12)6-7-13-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,11,12) . This indicates that the compound consists of a benzene ring (C6H5-) attached to an oxygen atom, which is connected to a three-carbon chain ending in an amide group (-CONH2).Scientific Research Applications
Radical Condensation
3-(Benzyloxy)propanamide can be used in a radical condensation reaction where benzylic alcohols and acetamides are coupled to generate 3-arylpropanamides . This reaction is performed with potassium tert-butoxide as the only additive and gives rise to a variety of 3-arylpropanamides in good yields . The radical anion of the benzylic alcohol is proposed as the key intermediate, which undergoes coupling with the enolate of the amide to form the new C–C bond .
Synthesis of C–C Bonds
The compound plays a crucial role in the formation of C–C bonds, which are the cornerstone of organic synthesis . The transformation is performed with potassium tert-butoxide as the only additive and gives rise to a variety of 3-arylpropanamides in good yields .
Anti-tubercular Activity
In the field of medicinal chemistry, 3-(Benzyloxy)propanamide derivatives have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Organic Synthesis
3-(Benzyloxy)propanamide is used in organic synthesis, providing a way to create complex organic molecules from simpler ones .
Research and Development
This compound is often used in research and development laboratories, particularly in the field of organic chemistry .
Industrial Applications
In the industrial sector, 3-(Benzyloxy)propanamide can be used in the production of various chemicals and pharmaceuticals .
Mechanism of Action
- The primary target of 3-(Benzyloxy)propanamide is not explicitly specified in the available literature. However, we know that it belongs to the class of organic compounds known as primary carboxylic acid amides . These compounds typically interact with specific receptors or enzymes in biological systems.
Target of Action
properties
IUPAC Name |
3-phenylmethoxypropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c11-10(12)6-7-13-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYSERLRDHYEEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCC(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)propanamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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